![molecular formula C26H28N4O3S B2517763 N-(2-{4-[1-(mesitylsulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methyl-2-pyridinamine CAS No. 477713-86-3](/img/structure/B2517763.png)
N-(2-{4-[1-(mesitylsulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methyl-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-{4-[1-(mesitylsulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methyl-2-pyridinamine is a chemical entity that appears to be designed for biological activity, given the presence of a pyrazole moiety, which is a common feature in many pharmacologically active compounds. Although the specific papers provided do not directly discuss this compound, they do provide insight into related chemical structures and their biological activities, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of compounds similar to N-(2-{4-[1-(mesitylsulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methyl-2-pyridinamine typically involves multi-step organic reactions that include the formation of amide bonds, introduction of sulfonyl groups, and the creation of heterocyclic structures like pyrazoles and pyridines. For instance, the synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides involves the design and synthesis of imidazo[1,2-a]pyridine derivatives with various amine moieties, which are structurally related to pyridinamines .
Molecular Structure Analysis
The molecular structure of the compound would likely feature a pyrazole ring sulfonylated with a mesityl group, an ether linkage to a phenoxyethyl chain, and a terminal pyridinamine. The presence of these functional groups suggests potential for interactions with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and possibly ionic interactions due to the amine group.
Chemical Reactions Analysis
Compounds with pyrazole and pyridine moieties can participate in various chemical reactions. Pyrazoles are known to be involved in nucleophilic substitution reactions, especially when activated by electron-withdrawing groups like sulfonyl moieties. Pyridines can undergo electrophilic substitution, and the presence of a methyl group could influence the reactivity of the compound. The ether and amide linkages present in the compound are typically stable under physiological conditions but could be cleaved under strong acidic or basic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-{4-[1-(mesitylsulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methyl-2-pyridinamine would be influenced by its molecular structure. The compound is likely to be relatively hydrophobic due to the presence of aromatic rings and a sulfonyl group, which could affect its solubility in water and organic solvents. The compound's melting point, boiling point, and stability would depend on the strength of intermolecular forces such as hydrogen bonding and van der Waals interactions. The presence of a basic amine group could result in the formation of salts with acids, which might be used to improve solubility for biological studies.
While the provided papers do not directly discuss the physical and chemical properties of the compound , they do offer insights into the properties of structurally related compounds. For example, the antitubercular activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides suggests that these compounds have sufficient stability and solubility to exert biological effects . Similarly, the antiviral properties of pyrazolylpyrimidine derivatives indicate that these compounds can interact effectively with biological targets .
Applications De Recherche Scientifique
Synthesis and Biological Activity
Heterocyclic compounds, including pyrazoles and pyridines, are critical in the development of new pharmaceuticals. Their synthesis and biological activities have been extensively studied, revealing their potential in treating various diseases due to their antibacterial, antifungal, anticancer, and anti-inflammatory properties. For instance, the reactivity of compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones has been explored for synthesizing a wide range of heterocyclic compounds, demonstrating significant biological activities that could potentially be related to the compound (Gomaa & Ali, 2020).
Analytical and Detection Methods
The analytical detection of heterocyclic compounds and their biological activities is crucial for understanding their mechanisms of action and potential applications. Advanced methods, including various chromatographic and spectrophotometric techniques, have been developed to analyze these compounds in different matrices, providing insights into their stability, reactivity, and interactions with biological targets (Munteanu & Apetrei, 2021).
Applications in Material Science
In material science, heterocyclic compounds play a pivotal role in the development of organic electronic devices, such as light-emitting diodes and solar cells. Their unique electronic and optical properties, derived from the nitrogen-containing heterocycles, enable the design of materials with high conductivity, transparency, and thermal stability, essential for the next generation of electronic materials (Shi et al., 2015).
Propriétés
IUPAC Name |
N-methyl-N-[2-[4-[1-(2,4,6-trimethylphenyl)sulfonylpyrazol-3-yl]phenoxy]ethyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c1-19-17-20(2)26(21(3)18-19)34(31,32)30-14-12-24(28-30)22-8-10-23(11-9-22)33-16-15-29(4)25-7-5-6-13-27-25/h5-14,17-18H,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHGEVBTAULWHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCCN(C)C4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{4-[1-(mesitylsulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methyl-2-pyridinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

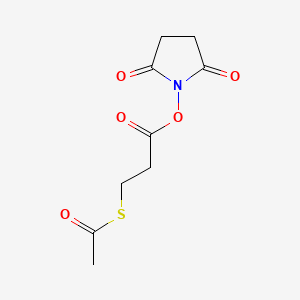
![3-[3-[4-(Methoxymethyl)triazol-1-yl]pyrrolidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2517681.png)
![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea](/img/structure/B2517682.png)

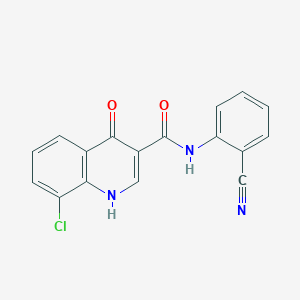
![3-((1-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2517687.png)
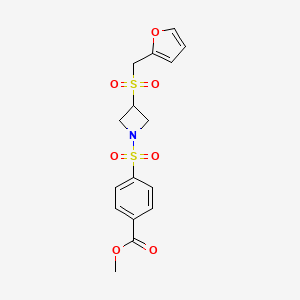
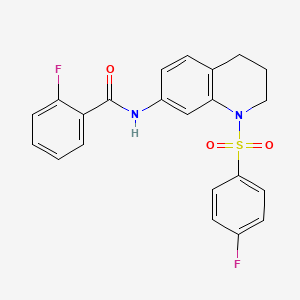
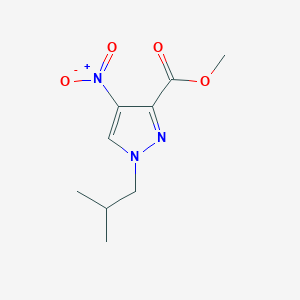

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2517694.png)

![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazinyl)-1,3,7-trihydro purine-2,6-dione](/img/structure/B2517700.png)
